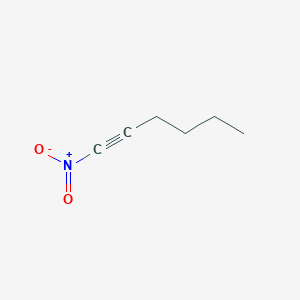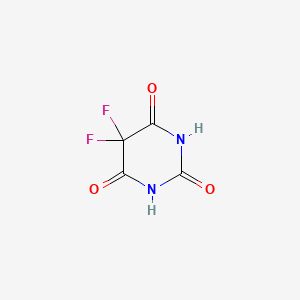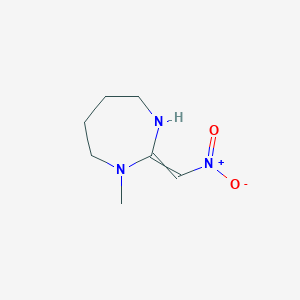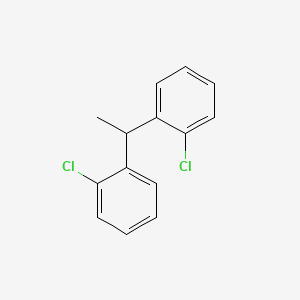
Benzene, 1,1'-ethylidenebis[chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-ethylidenebis[chloro-] is an organic compound with the molecular formula C14H14Cl2. It is also known by other names such as 1,1’-Diphenylethane and 1,1’-Ethylidenebisbenzene . This compound is characterized by its two benzene rings connected by an ethylidene bridge, with chlorine atoms attached to the benzene rings. It is used in various chemical processes and has significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,1’-ethylidenebis[chloro-] can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-ethylidenebis[chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-ethylidenebis[chloro-] undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction of Benzene, 1,1’-ethylidenebis[chloro-] can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, nitric acid, sulfuric acid, and Lewis acids.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-ethylidenebis[chloro-] has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-ethylidenebis[chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the chlorine atoms act as leaving groups, allowing the formation of new bonds with electrophiles. This mechanism is crucial in its reactivity and applications in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethane: Similar in structure but lacks the chlorine atoms.
1,1’-Ethylidenebisbenzene: Another name for the same compound.
Ethane, 1,1-diphenyl-: Similar structure but different naming convention.
Uniqueness: Benzene, 1,1’-ethylidenebis[chloro-] is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms make it more reactive in electrophilic substitution reactions compared to its non-chlorinated counterparts .
Eigenschaften
CAS-Nummer |
55945-00-1 |
|---|---|
Molekularformel |
C14H12Cl2 |
Molekulargewicht |
251.1 g/mol |
IUPAC-Name |
1-chloro-2-[1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |
InChI-Schlüssel |
HWOCJCGWXIVWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
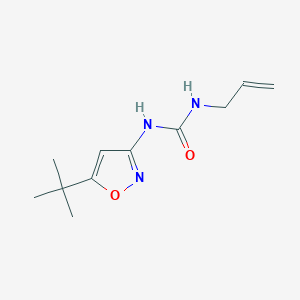
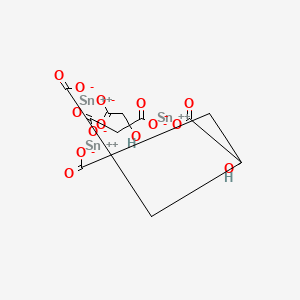
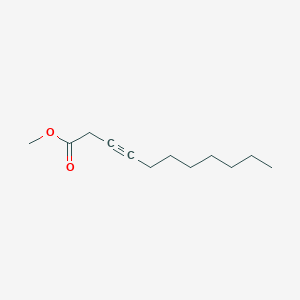
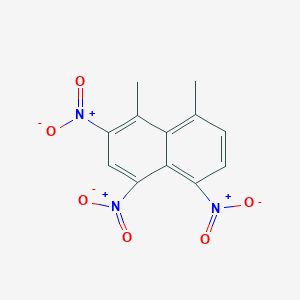

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

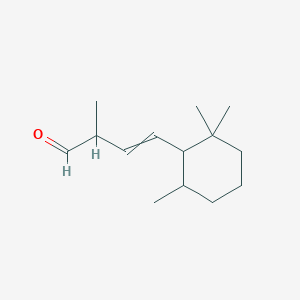
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)
